Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester

Description

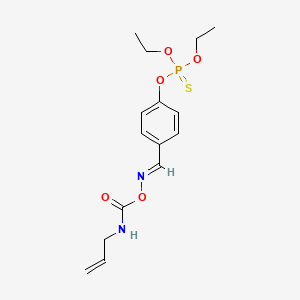

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester is an organothiophosphate ester characterized by a phenyl ring substituted with a complex imino-carbamoyloxy group. Its molecular formula is C₁₄H₂₁N₂O₅PS (molecular weight: ~360.37 g/mol), as inferred from structurally similar compounds in . This compound likely shares applications in agrochemicals or pharmaceuticals due to its thiophosphate backbone, which is common in pesticides and enzyme inhibitors.

Properties

CAS No. |

22941-97-5 |

|---|---|

Molecular Formula |

C15H21N2O5PS |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[(E)-(4-diethoxyphosphinothioyloxyphenyl)methylideneamino] N-prop-2-enylcarbamate |

InChI |

InChI=1S/C15H21N2O5PS/c1-4-11-16-15(18)21-17-12-13-7-9-14(10-8-13)22-23(24,19-5-2)20-6-3/h4,7-10,12H,1,5-6,11H2,2-3H3,(H,16,18)/b17-12+ |

InChI Key |

ZEBFVSGPOKNQKZ-SFQUDFHCSA-N |

Isomeric SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)/C=N/OC(=O)NCC=C |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)C=NOC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphorothioate oxides.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(((((2-propenylamino)carbonyl)oxy)imino)methyl)phenyl) ester involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

Structural Insights:

- Pyrazinyl (P040) and pyrimidinyl (333-41-5) analogs feature nitrogen-rich aromatic rings, which improve water solubility and insecticidal activity .

Physicochemical Properties

Key Trends:

- The target compound’s logP (~2.3) suggests moderate lipophilicity, comparable to Fensulfothion (2.8) but lower than P089 (3.1), likely due to its polar imino group .

- All analogs exhibit low water solubility, typical of organothiophosphates, which impacts environmental persistence and bioavailability .

Toxicological and Application Profiles

Toxicity Data

Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.